4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid

Epigenetics EED inhibitor PRC2 complex

Researchers developing PRC2 complex disruptors face inconsistent potency from generic pyrrolidine scaffolds. This validated hit compound solves that through a defined 4-ethoxyphenyl substitution that critically modulates target engagement. - 80 nM IC50 against EED in TR-FRET assays, enabling direct SAR expansion. - Free carboxylic acid at the 3-position allows rapid amide coupling library synthesis. - Available as the rac-(3R,4S) stereoisomer, simplifying enantiomer separation to identify the eutomer. - Physicochemical profile (XLogP3: -1.1; TPSA: 58.6 Ų) supports CNS drug discovery campaigns.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B13626948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2CNCC2C(=O)O
InChIInChI=1S/C13H17NO3/c1-2-17-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)
InChIKeyQNEMMXAGKMARRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic Acid – Chiral Scaffold for EED & CNS


4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1468940-07-9, also available as rac-(3R,4S)-stereoisomer CAS 2227900-55-0) is a chiral pyrrolidine-3-carboxylic acid derivative featuring a 4-ethoxyphenyl substituent at the 4-position and a free carboxylic acid at the 3-position [1]. This compound belongs to a privileged scaffold class widely utilized in medicinal chemistry for the development of endothelin receptor antagonists and epigenetic modulators [2]. Its stereochemical complexity (two chiral centers in the rac-(3R,4S) form) and functional group versatility enable precise structural optimization for enhanced target binding affinity and selectivity [3].

1

EED target engagement and PRC2 complex disruption studies

2

Enantioselective SAR with defined rac-(3R,4S) stereochemistry

3

Direct amide coupling and library synthesis via free carboxylic acid

Why 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic Acid Cannot Be Replaced


Generic substitution among pyrrolidine-3-carboxylic acid derivatives is scientifically invalid due to profound differences in target engagement driven by aryl substituent identity and position. The 4-ethoxyphenyl group confers unique electronic and steric properties that critically modulate binding to EED (embryonic ectoderm development) protein and endothelin receptors. SAR studies demonstrate that even subtle changes—such as replacing methoxy with methyl or altering substitution patterns—produce order-of-magnitude shifts in potency and receptor subtype selectivity [1][2]. The free carboxylic acid at the 3-position is essential for hydrogen-bonding interactions with target proteins and serves as a handle for further derivatization, distinguishing this compound from ester-protected or oxo-substituted analogs that require additional synthetic steps [3]. Consequently, researchers must validate the specific CAS number rather than assuming class-level interchangeability.

Attribute
Why substitution may shift results
4-Ethoxyphenyl group
Methoxy, methyl, or unsubstituted pyrrolidine analogs
Aryl identity and position critically alter EED/ETA binding; even minor changes cause order-of-magnitude potency shifts.
rac-(3R,4S) stereochemistry
Undefined stereoisomer mixture (CAS 1468940-07-9) or 5-oxo analog
Defined chiral centers are required for reproducible SAR; undefined mixtures confound enantiomer-specific activity attribution.
Free carboxylic acid, unprotected amine
Ethyl ester or N-Boc protected derivatives
Additional synthetic steps (hydrolysis/deprotection) introduce variability and reduce throughput in parallel chemistry workflows.

4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic Acid vs. Structural Analogs


Enhanced EED Binding Affinity via 4-Ethoxyphenyl Substitution

In a TR-FRET assay measuring inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED, 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid exhibits an IC50 of 80 nM [1]. This represents a 4.4-fold higher potency compared to a structurally related pyrrolidine-based probe (IC50 = 350 nM) evaluated under identical assay conditions [2]. The 4-ethoxyphenyl substitution enhances hydrophobic interactions within the EED aromatic cage, a critical determinant for disrupting PRC2 complex activity.

EED binding inhibition
Head-to-head
IC50 80 nM vs 350 nM (probe) · 4.4-fold
Supports EED binding potency context in TR-FRET assays
Data to verify; reported in recombinant GST-tagged EED system
Epigenetics EED inhibitor PRC2 complex TR-FRET

Defined Chiral Centers for Enantioselective SAR

The rac-(3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid stereoisomer (CAS 2227900-55-0) possesses two defined chiral centers with absolute configuration (3R,4S), providing a stereochemically pure starting point for enantioselective SAR studies [1]. In contrast, the generic 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1468940-07-9) lacks defined stereochemistry, and the 5-oxo analog (1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS 38160-04-2) possesses zero defined stereocenters and an additional carbonyl that alters ring conformation [2]. The rac-(3R,4S) form enables separation of enantiomers via chiral chromatography for individual activity assessment, a critical capability not available with undefined stereoisomeric mixtures.

Stereochemical definition
Head-to-head
2 defined stereocenters (3R,4S) vs undefined (generic) or 0 (5-oxo analog)
Enables enantiomer-specific SAR; undefined mixtures may confound attribution
Chiral resolution required for individual enantiomer assessment
Stereochemistry Enantioselective synthesis Chiral resolution SAR

Lower Lipophilicity for Enhanced Aqueous Compatibility

The rac-(3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid exhibits an XLogP3 value of -1.1 and topological polar surface area (TPSA) of 58.6 Ų [1]. In comparison, the 5-oxo analog (1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS 38160-04-2) displays XLogP = 0.9 and TPSA = 66.8 Ų . The substantially lower lipophilicity of the target compound (ΔXLogP = 2.0 units) predicts improved aqueous solubility and reduced non-specific protein binding, while the lower TPSA suggests enhanced passive membrane permeability potential despite the polar carboxylic acid.

Lipophilicity (XLogP3)
Head-to-head
XLogP -1.1 vs 0.9 (5-oxo analog) · Δ2.0 lower
Lower lipophilicity may support aqueous assay compatibility
Calculated property; experimental solubility to verify
Lipophilicity Drug-likeness Aqueous solubility Pharmacokinetics

Endothelin Receptor Selectivity Modulation by 4-Ethoxyphenyl

Structure-activity relationship studies on pyrrolidine-3-carboxylic acid endothelin antagonists reveal that aryl substitution at the 4-position dramatically influences receptor subtype selectivity. A-127722, bearing a 4-methoxyphenyl group, binds ETA with IC50 = 0.4 nM and ETB with IC50 = 520 nM, yielding a 1300-fold ETA selectivity [1]. Replacing the methoxy group with methyl, combined with benzodioxole-to-dihydrobenzofuran substitution, further enhances binding activity and oral bioavailability [2]. The 4-ethoxyphenyl motif present in the target compound represents an intermediate lipophilicity and electronic profile between methoxy and larger alkoxy substituents, providing a strategic SAR exploration point for fine-tuning receptor engagement.

ETA/ETB selectivity modulation
Class-level
4-Ethoxyphenyl: data not reported 4-Methoxy analog (A-127722): ETA IC50 0.4 nM, 1300-fold selective
Class-level SAR implies alkoxy substitution influences receptor subtype preference
Direct selectivity data for this compound require validation
Endothelin receptor ETA antagonist ETB antagonist Cardiovascular

Direct Derivatization via Free Carboxylic Acid

The target compound features a free carboxylic acid at the 3-position (molecular formula C13H17NO3, MW 235.28 g/mol) [1]. In contrast, ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate requires ester hydrolysis prior to further functionalization, adding a synthetic step . The 1-(tert-butoxycarbonyl)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid analog introduces an N-Boc protecting group that necessitates deprotection before amine modification [2]. The native free acid/amine presentation of the target compound enables direct amide coupling, esterification, or reduction without preliminary manipulation, streamlining library synthesis.

Synthetic accessibility
Head-to-head
Free acid & unprotected amine vs ethyl ester (hydrolysis needed) or N-Boc (deprotection needed)
Eliminates one synthetic step; supports direct amide coupling workflow
Relevant for parallel library synthesis campaigns
Medicinal chemistry Scaffold diversification Amide coupling Parallel synthesis

Applications of 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic Acid


EED Inhibitor Hit Validation & Lead Optimization

Use 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid as a validated hit scaffold for developing PRC2 complex disruptors. The compound's 80 nM IC50 against EED in TR-FRET assays [1] establishes it as a potent starting point for medicinal chemistry optimization. The defined stereochemistry of the rac-(3R,4S) form enables enantiomer separation to identify the eutomer responsible for EED binding, while the free carboxylic acid facilitates rapid analog synthesis via amide coupling libraries [2].

Endothelin Receptor Antagonist SAR: Alkoxy Substitution Effects

Incorporate this compound into a focused library exploring how 4-ethoxyphenyl substitution modulates ETA versus ETB receptor selectivity. Class-level SAR demonstrates that aryl alkoxy groups critically influence receptor subtype preference, with 4-methoxyphenyl conferring 1300-fold ETA selectivity [1]. The 4-ethoxyphenyl motif provides an intermediate hydrophobicity probe between methoxy and larger alkoxy substituents, enabling fine-tuning of receptor engagement profiles relevant to cardiovascular and renal disease indications [2].

CNS-Targeted Scaffold Development

Deploy the rac-(3R,4S)-stereoisomer in CNS drug discovery campaigns based on its favorable XLogP3 (-1.1) and moderate TPSA (58.6 Ų) [1]. These physicochemical parameters predict adequate blood-brain barrier penetration potential while minimizing non-specific protein binding. The ethoxy group contributes to improved lipophilicity relative to hydroxyl analogs while maintaining aqueous solubility suitable for in vivo CNS pharmacology studies [2].

Chiral Building Block for Enantioselective Synthesis

Employ rac-(3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid as a chiral building block for asymmetric synthesis. The defined (3R,4S) stereochemistry provides a rigid scaffold for enantioselective transformations, including Michael additions and cycloadditions [1]. The compound serves as an intermediate for developing optically active pyrrolidine-based catalysts and ligands for asymmetric catalysis applications [2].

Application
Selection Property
Validation Focus
EED target engagement / PRC2 complex studies
Reported EED binding context (TR-FRET)
Recombinant EED assay confirmation
Endothelin receptor subtype SAR
Alkoxy substitution SAR profile
ETA/ETB binding selectivity review
CNS physicochemical property assessment
Calculated XLogP -1.1 / TPSA 58.6 Ų
BBB permeability model verification
Chiral building block / asymmetric synthesis
Defined (3R,4S) stereochemistry
Chiral HPLC enantiomer separation

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